4-(2-Aminophenyl)butyric acid hydrochloride (CAS 56182-28-6) is a highly specialized bifunctional building block primarily utilized in the synthesis of 7-membered nitrogen heterocycles, most notably 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one derivatives. Featuring an ortho-substituted aniline moiety separated from a carboxylic acid by a three-carbon aliphatic chain, this compound is structurally primed for intramolecular lactamization. Procuring this material in its hydrochloride salt form is critical for industrial and laboratory workflows, as it prevents premature autocyclization, ensures long-term shelf stability, and provides orthogonal reactivity for multi-step synthetic sequences, including the development of ACE inhibitors, macrocyclic lactams, and targeted pharmaceutical intermediates [1].
Generic substitution with the free base form or positional isomers fundamentally disrupts synthetic viability. The free base of 4-(2-aminophenyl)butyric acid is chemically unstable over long periods, spontaneously undergoing intramolecular condensation to form the corresponding benzazepinone, which leads to unpredictable assay concentrations and degraded precursor purity[1]. Conversely, substituting with the para-isomer (4-(4-aminophenyl)butyric acid) entirely precludes the formation of the critical 7-membered lactam ring due to the geometric impossibility of intramolecular cyclization. Furthermore, shorter-chain analogs like 3-(2-aminophenyl)propionic acid yield 6-membered quinolinones rather than 7-membered benzazepines. Therefore, the exact combination of the ortho-substitution pattern, the specific butyric acid chain length, and the stabilizing hydrochloride salt is non-negotiable for targeted benzazepine synthesis[2].
The free base of 4-(2-aminophenyl)butyric acid is highly susceptible to spontaneous intramolecular cyclization, forming 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one upon standing. By procuring the hydrochloride salt, the primary amine is protonated into a non-nucleophilic anilinium ion, effectively halting the lactamization pathway. This salt formation extends the stable shelf life of the precursor from weeks to multiple years under standard ambient storage conditions, ensuring consistent batch-to-batch reproducibility for downstream synthesis [1].
| Evidence Dimension | Spontaneous autocyclization rate (Storage stability) |
| Target Compound Data | 4-(2-Aminophenyl)butyric acid HCl (Stable for extended periods without spontaneous lactamization) |
| Comparator Or Baseline | 4-(2-Aminophenyl)butyric acid free base (Prone to spontaneous intramolecular cyclization) |
| Quantified Difference | Near-zero autocyclization in the HCl salt vs. progressive degradation in the free base. |
| Conditions | Ambient storage conditions. |
Buyers must procure the HCl salt to avoid receiving partially degraded or pre-cyclized material, ensuring accurate stoichiometric control in subsequent reactions.
In complex multi-step syntheses, such as the generation of conformationally constrained macrocycles, the bifunctional nature of 4-(2-aminophenyl)butyric acid requires strict control. The hydrochloride salt allows chemists to selectively activate the carboxylic acid terminus (e.g., via esterification or coupling reagents) without competitive self-condensation or unwanted N-acylation. The anilinium salt acts as a transient protecting group, which can later be neutralized in situ to trigger the desired cyclization or coupling, a level of control unachievable with the free base [1].
| Evidence Dimension | Chemoselectivity during carboxylic acid activation |
| Target Compound Data | HCl salt (High chemoselectivity for O-activation over N-activation) |
| Comparator Or Baseline | Free base (High risk of competitive N-acylation and oligomerization) |
| Quantified Difference | Significant reduction in polymeric or pre-cyclized byproducts during acid activation. |
| Conditions | Standard peptide coupling or esterification conditions. |
The inherent protection offered by the HCl salt minimizes the need for costly and time-consuming synthetic protection and deprotection steps.
The synthesis of 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one scaffolds strictly requires the ortho-substituted butyric acid chain. Attempts to substitute with the para-isomer (4-(4-aminophenyl)butyric acid) result in zero cyclization due to geometric constraints. Similarly, utilizing the shorter chain analog, 3-(2-aminophenyl)propionic acid, exclusively yields the 6-membered quinolin-2-one. The specific 4-carbon chain at the ortho position is the sole topological configuration capable of undergoing the necessary intramolecular condensation to form the 7-membered pharmacophore [1].
| Evidence Dimension | Ring size of cyclization product |
| Target Compound Data | 4-(2-Aminophenyl)butyric acid (Yields 7-membered benzazepinone) |
| Comparator Or Baseline | 3-(2-aminophenyl)propionic acid (Yields 6-membered quinolinone) |
| Quantified Difference | 100% divergence in the resulting heterocyclic scaffold. |
| Conditions | Acid-catalyzed or thermally induced intramolecular cyclization. |
Buyers targeting benzazepine-based drug scaffolds cannot use shorter chain or para-substituted analogs, making this exact chain length and substitution pattern indispensable.
The compound serves as the direct linear precursor for 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one, a core structural motif in various cardiovascular and antihypertensive pharmaceuticals. The HCl salt ensures the precursor remains stable until cyclization is intentionally triggered[1].
Utilized as a bifunctional building block in the combinatorial synthesis of macrocyclic lactams, where the ortho-aniline and butyric acid chain dictate specific conformational geometries for targeted protein-protein interaction inhibitors [2].
The HCl salt form allows for controlled, sequential coupling in solid-phase workflows, where the carboxylic acid can be anchored or coupled first, followed by neutralization and subsequent reaction of the ortho-amino group without premature cyclization [3].